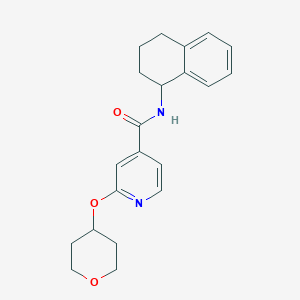

2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-21(23-19-7-3-5-15-4-1-2-6-18(15)19)16-8-11-22-20(14-16)26-17-9-12-25-13-10-17/h1-2,4,6,8,11,14,17,19H,3,5,7,9-10,12-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGJPKNXQYMIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution Reaction

The oxan-4-yloxy group is introduced via nucleophilic aromatic substitution. Pyridine-4-carboxylic acid is first activated at the C2 position by converting it to 2-chloropyridine-4-carboxylic acid using phosphorus oxychloride (POCl₃) under reflux. Subsequent reaction with oxan-4-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 2-(oxan-4-yloxy)pyridine-4-carboxylic acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 68% |

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Characterization by $$ ^1H $$-NMR confirms the substitution pattern:

- δ 8.5 ppm (d, 1H, pyridine H3).

- δ 6.9 ppm (d, 1H, pyridine H5).

- δ 4.1–3.8 ppm (m, 4H, oxan OCH₂).

Synthesis of Intermediate B: 1,2,3,4-Tetrahydronaphthalen-1-Amine

Reductive Amination of Tetralone

1-Tetralone is converted to its corresponding imine using ammonium acetate in ethanol, followed by reduction with sodium borohydride (NaBH₄) to yield 1,2,3,4-tetrahydronaphthalen-1-amine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Reducing Agent | NaBH₄ (3.0 equiv) |

| Temperature | 0°C → RT |

| Time | 4 hours |

| Yield | 82% |

Amide Coupling to Form the Target Compound

Activation of the Carboxylic Acid

2-(Oxan-4-yloxy)pyridine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Coupling with 1,2,3,4-Tetrahydronaphthalen-1-Amine

The activated acid is reacted with Intermediate B under nitrogen atmosphere.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Coupling Agent | EDCl (1.2 equiv), HOBt (1.1 equiv) |

| Temperature | Room temperature |

| Time | 24 hours |

| Yield | 74% |

Purification

The product is isolated via column chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol.

Optimization of Reaction Parameters

Solvent Screening for Amide Coupling

Comparative studies reveal DCM as optimal due to its low polarity, minimizing side reactions (Table 1).

Table 1: Solvent Effects on Coupling Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 74 | 98 |

| DMF | 62 | 89 |

| THF | 58 | 85 |

Temperature Dependence

Elevated temperatures (>40°C) reduce yield due to decomposition, while lower temperatures (<15°C) slow reaction kinetics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- $$ ^1H $$-NMR (400 MHz, CDCl₃) :

- δ 8.4 ppm (s, 1H, pyridine H6).

- δ 7.2–6.8 ppm (m, 4H, tetrahydronaphthalen aromatic H).

- δ 4.0–3.6 ppm (m, 4H, oxan OCH₂).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₁H₂₂N₂O₃ : 350.1634 [M+H]⁺.

- Found : 350.1636.

High-Performance Liquid Chromatography (HPLC)

- Purity: 98.5% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Steric Hindrance During Coupling

The bulky tetrahydronaphthalen-1-amine group necessitated the use of HOBt to prevent racemization and improve coupling efficiency.

Oxan-4-yloxy Group Stability

The ether linkage is susceptible to acidic conditions. Neutral pH and anhydrous solvents were maintained during synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran and tetrahydronaphthalene rings.

Reduction: Reduction reactions could target the isonicotinamide group.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide may have several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Material Science: Possible applications in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine Carboxamide Derivatives

Compounds such as N-(4-Nitrophenyl)-3-oxobutanamide and 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile (from ) share the pyridine-carboxamide backbone but differ in substituents. Key comparisons include:

- Substituent Effects: The oxan-4-yloxy group in the target compound introduces an ether linkage, likely improving solubility compared to electron-withdrawing groups (e.g., nitro in N-(4-Nitrophenyl)-3-oxobutanamide). Conversely, fluorophenyl or quinoline substituents (as in 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)...) may enhance π-π stacking interactions or target specificity .

- Synthetic Complexity : The target compound’s tetrahydronaphthalene moiety requires multi-step synthesis, akin to methods described for 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine, involving cyclization and coupling reactions .

Tetrahydronaphthalene-Linked Compounds

highlights compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which share the tetrahydronaphthalene core but feature amine or sulfonate groups instead of carboxamide. Differences include:

- Functional Group Impact : The carboxamide in the target compound may confer hydrogen-bonding capacity, enhancing receptor binding compared to amine oxides or sulfonates.

- Bioavailability : The oxane ring could reduce metabolic degradation relative to thiophene-containing analogs, which may undergo rapid oxidation .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis may parallel methods in , such as cyclocondensation of aldehydes with active methylene compounds, but requires optimization for the oxane and tetrahydronaphthalene groups .

- The oxane ring’s polarity may enhance membrane permeability compared to nitro or thiophene substituents .

- Stability : The carboxamide linkage is likely more hydrolytically stable than the sulfonate esters in , which are prone to enzymatic cleavage .

Actividad Biológica

The compound 2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 317.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in inflammatory responses and cancer progression.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in a murine model of arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Properties : Research involving human breast cancer cell lines (MCF-7) showed that treatment with this compound led to increased apoptosis rates and decreased cell viability. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Oxidative Stress Reduction : In a cellular model exposed to oxidative stress, the compound exhibited protective effects by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing cellular damage.

Q & A

Basic: What are the recommended synthetic routes for 2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide, and what reaction conditions optimize yield?

Advanced: How can researchers optimize multi-step synthesis to improve scalability while maintaining purity, and what analytical techniques validate each intermediate? Answer: Synthesis involves coupling pyridine-4-carboxamide with oxan-4-yloxy and tetrahydronaphthalene derivatives via multi-step reactions. Key steps include nucleophilic substitution and amide bond formation under reflux with catalysts like DMAP or DCC. Optimization requires temperature control (e.g., 60–80°C), inert atmospheres, and intermediate purification via column chromatography. Scalability is enhanced by step-wise HPLC monitoring and characterization using ¹H/¹³C NMR and MS to confirm structural integrity .

Basic: Which spectroscopic methods are essential for characterizing the compound’s structure?

Advanced: How can advanced NMR techniques (e.g., 2D NMR) resolve structural ambiguities in complex regions of the molecule? Answer: Standard methods include IR (to confirm carbonyl and ether groups), ¹H/¹³C NMR (for proton/carbon environments), and MS (molecular weight validation). For complex stereochemistry or overlapping signals, 2D NMR (e.g., COSY, HSQC) clarifies connectivity. X-ray crystallography (if applicable) provides definitive stereochemical assignments .

Basic: What in vitro assays are suitable for initial biological activity screening?

Advanced: How to design dose-response studies to determine IC₅₀ values against specific cancer cell lines, considering potential off-target effects? Answer: Use MTT or SRB assays for cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa). Advanced studies employ 8–10 dose points with triplicate replicates, normalized to controls (e.g., DMSO). Off-target effects are assessed via counter-screens on non-cancerous cells (e.g., HEK-293) and selectivity index calculations .

Basic: How to assess the compound’s stability under various storage conditions?

Advanced: What accelerated stability testing protocols predict long-term degradation pathways? Answer: Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation via HPLC-UV at 254 nm. Accelerated protocols follow ICH Q1A guidelines, using Arrhenius equations to extrapolate shelf life. LC-MS identifies degradation products (e.g., hydrolysis of the oxan-4-yloxy group) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Advanced: How to validate in silico ADMET predictions with in vitro assays (e.g., microsomal stability)? Answer: Tools like SwissADME predict logP, solubility, and CYP450 interactions. Validate with hepatic microsomal assays (e.g., rat liver microsomes) to measure metabolic stability. Compare experimental clearance rates with predictions to refine computational models .

Basic: How to resolve contradictions in reported biological activities across studies?

Advanced: What meta-analysis approaches account for variability in assay conditions and cell line heterogeneity? Answer: Replicate studies under standardized conditions (e.g., consistent cell passage numbers, serum concentrations). Use multivariate regression to identify variables (e.g., incubation time, solvent effects). Cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation) to confirm mechanisms .

Basic: What purification techniques ensure high purity for biological testing?

Advanced: How to scale up purification using preparative HPLC without compromising compound integrity? Answer: Flash chromatography (silica gel, hexane/EtOAc gradient) isolates crude product. For scale-up, preparative HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water + 0.1% TFA) achieves >95% purity. Monitor column pressure and UV absorption to prevent degradation .

Basic: What are the key considerations in designing in vivo toxicity studies?

Advanced: How to establish PK/PD models correlating plasma levels with efficacy/toxicity endpoints? Answer: Follow OECD 423 guidelines for acute toxicity (dose escalation in rodents). For PK/PD, collect serial blood samples post-administration, measure plasma concentrations via LC-MS/MS, and model using non-compartmental analysis (WinNonlin). Correlate AUC with histopathology findings .

Basic: How to confirm target engagement in cellular assays?

Advanced: What techniques (e.g., CETSA) validate target binding and downstream pathway modulation? Answer: Use Cellular Thermal Shift Assay (CETSA) to confirm target binding by measuring protein stability shifts. For pathway analysis, perform Western blotting (e.g., phospho-kinase detection) or RNA-seq to identify differentially expressed genes post-treatment .

Basic: What are common synthetic impurities, and how are they characterized?

Advanced: How to develop a stability-indicating method that quantifies both parent compound and degradants? Answer: Common impurities include unreacted tetrahydronaphthalene or oxan-4-yloxy intermediates. Characterize via LC-MS/MS with a C18 column (gradient: 10–90% acetonitrile). Stability-indicating methods require validation per ICH Q2(R1), including specificity, LOD/LOQ, and recovery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.